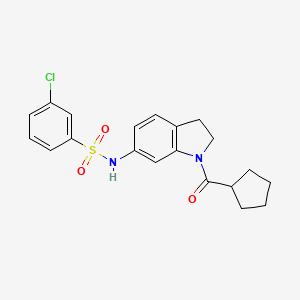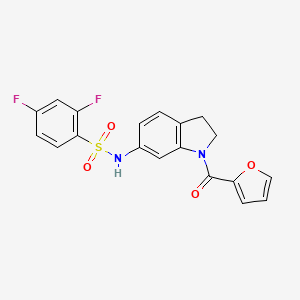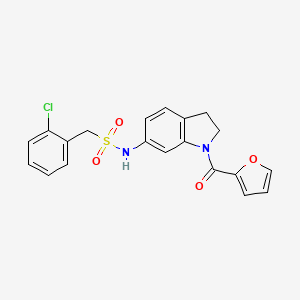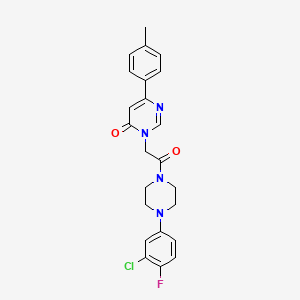
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as CPI-455, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of indolinone-based inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has shown promising results as a BET inhibitor. BET inhibitors have been shown to suppress the expression of oncogenes, leading to the inhibition of tumor growth. 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been tested in preclinical models of various cancers, including acute myeloid leukemia, multiple myeloma, and prostate cancer, and has demonstrated potent antitumor activity (Ciceri et al., 2014; Delmore et al., 2011; Filippakopoulos et al., 2010).
Wirkmechanismus
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide works by inhibiting the binding of BET proteins to acetylated histones, which are crucial for the regulation of gene expression. BET proteins contain two bromodomains that recognize acetylated lysine residues on histones, allowing them to recruit transcriptional machinery to specific genes. 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to have potent antitumor activity in preclinical models of cancer. In addition, 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been reported to have anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines, such as TNF-α and IL-6 (Delmore et al., 2011). 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to improve glucose metabolism in obese mice by increasing insulin sensitivity and reducing hepatic glucose production (Belkina et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to be more potent than other BET inhibitors, such as JQ1, in preclinical models of cancer (Ciceri et al., 2014). However, 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. In addition, 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has a short half-life in the bloodstream, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide. One potential avenue is the development of more potent and selective BET inhibitors based on the indolinone scaffold. Another direction is the investigation of the combination therapy of 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide with other anticancer agents to enhance its therapeutic efficacy. Furthermore, the development of 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide analogs with improved pharmacokinetic properties may lead to the development of more effective drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is a promising chemical compound with potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. The synthesis method of 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide involves several steps, and the final product is obtained as a white powder with high purity. 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide works by inhibiting the binding of BET proteins to acetylated histones, leading to the suppression of gene expression. 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has some limitations, including its poor solubility in aqueous solutions and short half-life in the bloodstream. There are several future directions for the research on 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, including the development of more potent and selective BET inhibitors and investigation of combination therapy with other anticancer agents.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-6-1-13(2-7-16)11-19(24)22-17-8-5-14-9-10-23(18(14)12-17)20(25)15-3-4-15/h1-2,5-8,12,15H,3-4,9-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLABLQJXCKDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([1,1'-biphenyl]-2-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402467.png)


![2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3402477.png)
![2-(2-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3402478.png)



![N-(5-chloro-2-methoxyphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402522.png)


![(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3402552.png)
![N-(3-chlorophenyl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402559.png)
![N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402568.png)